molecular formula C14H19N3 B7589264 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile

4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile

Cat. No. B7589264
M. Wt: 229.32 g/mol
InChI Key: WHVQYIFEAAKALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile, also known as MP-10, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in research. MP-10 is a selective ligand for the sigma-1 receptor, which is a protein that is involved in various physiological and cellular processes.

Mechanism of Action

The mechanism of action of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to modulate the activity of the sigma-1 receptor by increasing its affinity for certain ligands and altering its conformation. This modulation of the sigma-1 receptor has downstream effects on various cellular processes and has implications for the treatment of various diseases.
Biochemical and Physiological Effects
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, ion channel regulation, and protein folding. In addition, 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has also been shown to have analgesic effects and may have potential applications in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. In addition, 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have minimal toxicity and can be used at relatively low concentrations. However, one of the limitations of using 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.

Future Directions

There are several future directions for research involving 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile, including the development of more potent and selective ligands for the sigma-1 receptor, the investigation of the role of the sigma-1 receptor in various disease states, and the development of new therapeutic interventions based on the modulation of the sigma-1 receptor. In addition, further research is needed to elucidate the precise mechanism of action of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile and its downstream effects on cellular processes.

Synthesis Methods

The synthesis of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile involves several steps, starting with the reaction of 4-chlorobenzonitrile with sodium azide to form 4-azidobenzonitrile. This intermediate is then reacted with 4-(aminomethyl)piperidine to produce 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile. The synthesis of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.

Scientific Research Applications

4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research involving 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile is the study of the sigma-1 receptor and its role in various physiological and cellular processes. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to modulate the activity of the sigma-1 receptor, which has implications for the treatment of various diseases, including neurodegenerative disorders, cancer, and pain.

properties

IUPAC Name

4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17/h1-4,13H,5-8,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVQYIFEAAKALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile

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